molecular formula C18H25N3O4 B5573795 8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one

8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one

Katalognummer: B5573795
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: YCFNSXHZFRJJNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.18450629 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

  • Research Context : Synthesized derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been investigated for their antihypertensive properties in spontaneous hypertensive rats. These compounds showed potential as alpha-adrenergic blockers, with certain derivatives specifically acting as alpha 2-adrenoceptor antagonists (Caroon et al., 1981).

ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists

  • Research Context : Substituted 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been identified as high-affinity ligands for the human ORL1 receptor, behaving as full agonists in biochemical assays. These compounds exhibit moderate to good selectivity against opioid receptors (Röver et al., 2000).

Neuroprotective Effects

  • Research Context : Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and evaluated for their protective effects against brain edema, memory, and learning deficits. These compounds showed inhibitory action on calcium uptake in cerebrocortical synaptosomes and displayed antiamnesic actions (Tóth et al., 1997).

Muscarinic Agonists

  • Research Context : Studies on 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to M1 muscarinic agonists have shown these compounds to possess high affinities for M1 and M2 receptors. They exhibited antiamnesic activity and partial agonistic activity for M1 muscarinic receptors (Tsukamoto et al., 1995).

Antimicrobial Activity

  • Research Context : New substituted 1,2,4,8-tetraazaspiro[4.5]dec-2-enes have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited significant activity against various strains of microbes (Dalloul et al., 2016).

NK2 Receptor Antagonists

  • Research Context : Spiropiperidines with tachykinin NK2 receptor affinities have been synthesized, showing potent NK2 receptor antagonist activity in guinea pig trachea and displaying selectivity for NK2 receptors over NK1 (Smith et al., 1995).

Eigenschaften

IUPAC Name

8-(5-methyl-1,3-oxazole-4-carbonyl)-2-(oxolan-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-13-16(19-12-25-13)17(23)20-6-4-18(5-7-20)9-15(22)21(11-18)10-14-3-2-8-24-14/h12,14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFNSXHZFRJJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.